

GSK269962A: A Technical Guide to a Potent ROCK Inhibitor

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Compound of Interest

Compound Name: GSK269962A hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for key assays and visualizations of its mechanism of action and experimental workflows are included to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

GSK269962A is a synthetic organic compound belonging to the aminofurazanazabenzimidazole class of molecules.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identifiers



Identifier	Value
IUPAC Name	N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide
SMILES	CCN1C2=C(C=NC(OC3=CC(NC(=O)C4=CC=C (OCCN5CCOCC5)C=C4)=CC=C3)=C2)N=C1C 6=NON=C6N
Molecular Formula	C29H30N8O5
CAS Number	850664-21-0

Physicochemical Data

Property	Value
Molecular Weight	570.6 g/mol
Solubility	DMSO: 100 mg/mL (164.72 mM)[2][3]; Ethanol: 28 mg/mL[2]; Water: Insoluble[2][3]
Purity	≥98% (HPLC)

Pharmacological Properties and Mechanism of Action

GSK269962A is a highly potent inhibitor of both ROCK1 and ROCK2 isoforms, demonstrating significant selectivity over a panel of other serine/threonine kinases.[4][5] Its inhibitory activity on ROCK leads to a range of biological effects, including vasodilation, anti-inflammatory responses, and inhibition of cancer cell proliferation.[1][4][5]

Potency and Selectivity

The inhibitory potency of GSK269962A against ROCK and other kinases is detailed below.

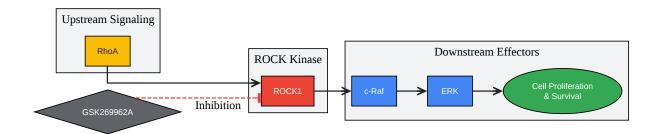


Target	IC ₅₀ (nM)
ROCK1	1.6[4][5][6]
ROCK2	4[4][5][6]
MSK1	49[2][5]
RSK1	132[2][3]

GSK269962A exhibits over 30-fold selectivity for ROCK compared to a panel of other serine/threonine kinases.[4][5]

Mechanism of Action: ROCK Signaling Pathway Inhibition

GSK269962A exerts its effects by inhibiting the ROCK signaling pathway. ROCK is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, migration, and proliferation. In cancer, this pathway is often dysregulated. GSK269962A has been shown to block the ROCK1/c-Raf/ERK signaling pathway in acute myeloid leukemia (AML) cells, leading to cell cycle arrest and apoptosis.[5][7]



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Inhibition of the ROCK1/c-Raf/ERK signaling pathway by GSK269962A.



Key Experiments and Protocols

This section details the methodologies for several key experiments used to characterize the activity of GSK269962A.

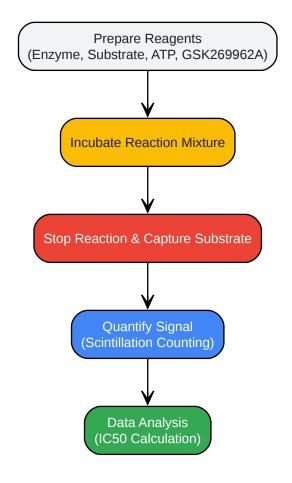
In Vitro Kinase Assay (IC₅₀ Determination)

This protocol describes a cell-free assay to determine the half-maximal inhibitory concentration (IC₅₀) of GSK269962A against ROCK1 and ROCK2.

Methodology:

- Enzyme and Substrate Preparation: Purified recombinant human ROCK1 or ROCK2 enzyme and a suitable peptide substrate (e.g., Biotin-Ahx-AKRRLSSLRA-CONH2) are prepared in assay buffer.[8]
- Compound Dilution: GSK269962A is serially diluted in 100% DMSO to create a range of concentrations (e.g., 11-point dilution series from 10 μM to 0.2 nM).[8]
- Assay Reaction: The kinase reaction is initiated by incubating the enzyme, substrate, ³³P-ATP, and the test compound at various concentrations.
- Signal Detection: The incorporation of ³³P into the peptide substrate is quantified using a scintillation proximity assay with streptavidin-coated beads.[8]
- Data Analysis: The data are normalized to high (no inhibitor) and low (no enzyme) controls. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[8]





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Workflow for determining the IC₅₀ of GSK269962A in a kinase assay.

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of GSK269962A on the proliferation of cancer cell lines.

Methodology:

- Cell Seeding: AML cells are seeded in 96-well plates at a density of 10,000 cells per well.[5]
- Compound Treatment: Cells are treated with various concentrations of GSK269962A for 72 hours.[5]
- CCK-8 Addition: 10 μL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 2 hours at 37°C.[5]



- Absorbance Measurement: The optical density (OD) at 450 nm is measured using a microplate reader.
- Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control.

Vasorelaxation Assay

This ex vivo assay measures the ability of GSK269962A to induce relaxation in pre-constricted blood vessels.

Methodology:

- Tissue Preparation: Rat aortic rings are isolated and mounted in organ tissue baths containing Krebs-Henseleit buffer.
- Pre-constriction: The aortic rings are pre-constricted with a submaximal concentration of phenylephrine.
- Compound Addition: GSK269962A is cumulatively added to the tissue bath to generate a concentration-response curve.
- Tension Measurement: Changes in isometric tension are recorded.
- Data Analysis: The relaxation response is expressed as a percentage of the pre-constriction, and the IC₅₀ for vasorelaxation is calculated. GSK269962A induces vasorelaxation in preconstricted rat aorta with an IC₅₀ of 35 nM.[1][4]

In Vivo Hypertension Model

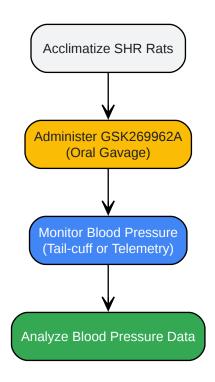
This protocol evaluates the antihypertensive effects of GSK269962A in a spontaneously hypertensive rat (SHR) model.

Methodology:

 Animal Model: Spontaneously hypertensive rats (SHRs) are used as a model of essential hypertension.[4]



- Compound Administration: GSK269962A is administered orally via gavage at various doses (e.g., 0.3, 1, and 3 mg/kg).[4]
- Blood Pressure Measurement: Systemic blood pressure is monitored over time, typically
 using a tail-cuff method or telemetry. The maximal effect on blood pressure is observed
 approximately 2 hours after oral administration.[2][8]
- Data Analysis: The dose-dependent reduction in blood pressure is quantified and compared to a vehicle control group. Oral administration of GSK269962A produced a significant dose-dependent reduction of systemic blood pressure in spontaneously hypertensive rats.[2][8]



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Experimental workflow for evaluating the antihypertensive effects of GSK269962A.

Conclusion

GSK269962A is a valuable research tool for investigating the roles of ROCK signaling in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for further preclinical and clinical development as a therapeutic agent for cardiovascular diseases, inflammatory disorders, and cancer. The data and protocols presented in this guide are intended to support and facilitate these research endeavors.



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